molecular formula C13H14N2O B6145107 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile CAS No. 1017397-88-4

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile

Cat. No.: B6145107
CAS No.: 1017397-88-4
M. Wt: 214.3
InChI Key:
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Description

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the pyrrolidine class of compounds. It has a molecular weight of 214.27 g/mol and is known for its unique structure, which includes a pyrrolidine ring with a phenylethyl group and a nitrile group attached .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method involves the cyclization of appropriate precursors under specific reaction conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrile group, in particular, makes it a versatile intermediate in various chemical reactions .

Properties

CAS No.

1017397-88-4

Molecular Formula

C13H14N2O

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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